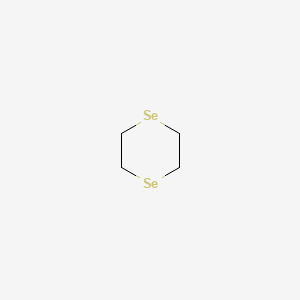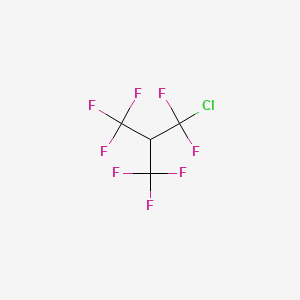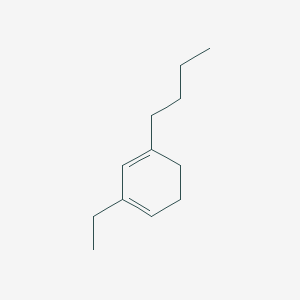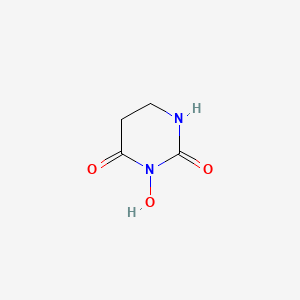
3-Hydroxydihydropyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. It is characterized by a pyrimidine ring with hydroxyl and keto functional groups at the 3 and 2,4 positions, respectively. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst. The reaction mixture is heated to reflux, and the product is obtained after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the reaction and improve the sustainability of the process.
化学反応の分析
Types of Reactions
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a keto group, resulting in the formation of 2,4-dioxopyrimidine derivatives.
Reduction: The keto groups at the 2 and 4 positions can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2,4-Dioxopyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential enzyme inhibitory activities and interactions with biological macromolecules.
Medicine: It has been investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups play a crucial role in forming hydrogen bonds and other interactions with the active sites of these targets. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
類似化合物との比較
Similar Compounds
2,4-Dioxopyrimidine: Lacks the hydroxyl group at the 3-position.
Dihydropyrimidine: Lacks the keto groups at the 2 and 4 positions.
3-Hydroxy-2,4-dioxopyrimidine: Contains both hydroxyl and keto groups but differs in the position of the hydroxyl group.
Uniqueness
3-Hydroxydihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both hydroxyl and keto functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
特性
CAS番号 |
5461-53-0 |
|---|---|
分子式 |
C4H6N2O3 |
分子量 |
130.10 g/mol |
IUPAC名 |
3-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-5-4(8)6(3)9/h9H,1-2H2,(H,5,8) |
InChIキー |
SQDGDHQDFSINPB-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)N(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
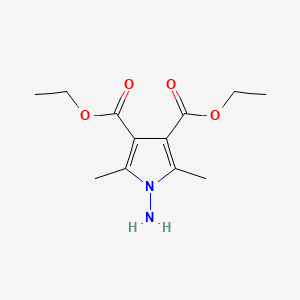
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
